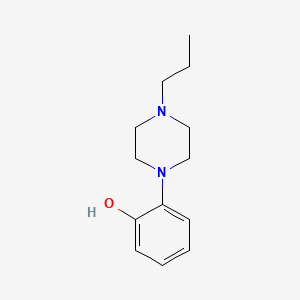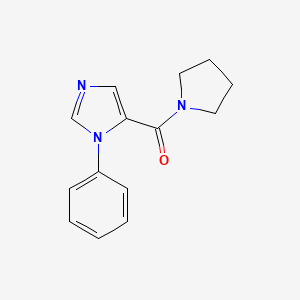![molecular formula C17H23NO B7500474 [3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
[3-(4-Aminophenyl)-1-adamantyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Aminophenyl)-1-adamantyl]methanol, also known as APMA, is a chemical compound that has been used in scientific research for its unique properties. APMA is a derivative of adamantane, a type of organic compound that has a rigid and stable structure. APMA has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
[3-(4-Aminophenyl)-1-adamantyl]methanol has a unique mechanism of action that allows it to interact with proteins and enzymes. It is able to bind to specific amino acid residues in proteins, causing conformational changes that alter their function. This mechanism of action has been used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Biochemical and Physiological Effects:
[3-(4-Aminophenyl)-1-adamantyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. [3-(4-Aminophenyl)-1-adamantyl]methanol has also been shown to induce protein aggregation, which can be used to study the structure and function of proteins. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol has been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-Aminophenyl)-1-adamantyl]methanol has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. [3-(4-Aminophenyl)-1-adamantyl]methanol has a unique mechanism of action that allows it to interact with proteins and enzymes in a specific manner. However, [3-(4-Aminophenyl)-1-adamantyl]methanol also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol can be sensitive to light and air, which can affect its stability over time.
Orientations Futures
There are several future directions for research involving [3-(4-Aminophenyl)-1-adamantyl]methanol. One area of research is the development of new materials using [3-(4-Aminophenyl)-1-adamantyl]methanol, including polymers and nanoparticles. Another area of research is the development of new drugs and therapies based on the unique mechanism of action of [3-(4-Aminophenyl)-1-adamantyl]methanol. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-(4-Aminophenyl)-1-adamantyl]methanol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [3-(4-Aminophenyl)-1-adamantyl]methanol involves several steps, including the reaction of adamantane with nitric acid to form 1-adamantyl nitrate. This is then reduced with sodium borohydride to form 1-adamantyl alcohol, which is further reacted with 4-aminophenylboronic acid to form [3-(4-Aminophenyl)-1-adamantyl]methanol. The synthesis of [3-(4-Aminophenyl)-1-adamantyl]methanol requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
[3-(4-Aminophenyl)-1-adamantyl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. [3-(4-Aminophenyl)-1-adamantyl]methanol has also been used as a chemical modifier for studying the structure and function of proteins. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol has been used in the development of new materials, including polymers and nanoparticles.
Propriétés
IUPAC Name |
[3-(4-aminophenyl)-1-adamantyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13,19H,5-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGDOIBBAGTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Aminophenyl)-1-adamantyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)

